(2,4-Dibromophenyl)methanesulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

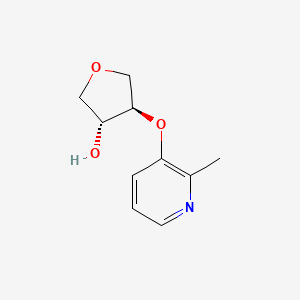

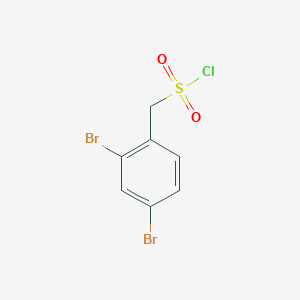

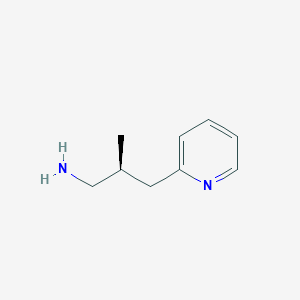

“(2,4-Dibromophenyl)methanesulfonyl chloride” is a chemical compound with the molecular formula C7H5Br2ClO2S and a molecular weight of 348.44 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of “(2,4-Dibromophenyl)methanesulfonyl chloride” is represented by the InChI code: 1S/C7H5Br2ClO2S/c8-6-3-1-2-5 (7 (6)9)4-13 (10,11)12/h1-3H,4H2 .Wissenschaftliche Forschungsanwendungen

Molecular Structure Analysis

Methane sulfonyl chloride compounds, closely related to (2,4-Dibromophenyl)methanesulfonyl chloride, have been studied for their molecular structures using techniques like electron diffraction. Research on methane sulfonyl chloride, for example, provided detailed geometrical parameters, offering insights into the molecular configuration of sulfonyl chloride compounds. This knowledge is crucial for understanding the reactivity and interaction of these compounds in various chemical contexts (Hargittai & Hargittai, 1973).

Electrochemical Applications

Studies on methanesulfonyl chloride (MSC) have explored its use in forming ionic liquids with aluminum chloride, which are then used to investigate the electrochemical properties of vanadium pentoxide films. These findings point to potential applications in energy storage technologies, where sodium is reversibly intercalated into vanadium pentoxide films prepared by the sol–gel route, demonstrating the versatility of sulfonyl chloride compounds in electrochemical applications (Su, Winnick, & Kohl, 2001).

Synthetic Chemistry

In synthetic chemistry, (phenylsulfonyl)methane derivatives have been used in the synthesis of pyrrolidines via 5-endo-trig cyclisation reactions, highlighting their role as intermediates in producing complex organic molecules. This demonstrates the compound's utility in constructing nitrogen-containing heterocycles, which are valuable in pharmaceuticals and agrochemicals (Craig, Jones, & Rowlands, 2000).

Polymer Modification

Methanesulphenyl chloride compounds have been applied in polymer modification, such as the addition to cis-1,4-polybutadiene, showcasing the ability of sulfonyl chloride derivatives to chemically modify polymers and potentially alter their physical properties for specific applications (Buchan & Cameron, 1978).

Reaction Mechanisms and Kinetics

The study of methanesulfonyl chloride also extends to its reaction mechanisms and kinetics, for instance, the investigation of its one-electron reduction. Understanding these processes is crucial for designing and controlling chemical reactions involving sulfonyl chloride compounds, including (2,4-Dibromophenyl)methanesulfonyl chloride, especially in synthetic organic chemistry (Tamba et al., 2007).

Eigenschaften

IUPAC Name |

(2,4-dibromophenyl)methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2ClO2S/c8-6-2-1-5(7(9)3-6)4-13(10,11)12/h1-3H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSEVYRJASHZPQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Br)CS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2ClO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.44 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,4-Dibromophenyl)methanesulfonyl chloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5-Cyclopropyl-1-propylpyrazol-3-yl)amino]acetic acid](/img/structure/B2691948.png)

![2-Amino-2-[3-(3,5-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2691949.png)

![4-[1-(2-Hydroxy-3-phenoxypropyl)benzimidazol-2-yl]-1-phenylpyrrolidin-2-one](/img/structure/B2691952.png)

![1,3-Dimethyl-N-[(E)-3-methylsulfonylprop-2-enyl]-2-oxoquinoline-4-carboxamide](/img/structure/B2691953.png)

![2-[4-(1,3-benzodioxol-5-yl)-2,3-dioxopyrazin-1-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B2691958.png)

![N-(3-bromophenyl)-1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2691961.png)

![N-([1,1'-biphenyl]-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide](/img/structure/B2691963.png)

![6-Tert-butyl-2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2691965.png)

![N-(3-fluoro-4-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2691967.png)

![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2691968.png)